1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide
CAS No.:
Cat. No.: VC16818663
Molecular Formula: C8H7ClN2O
Molecular Weight: 182.61 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide -](/images/structure/VC16818663.png)
Specification
Molecular Formula | C8H7ClN2O |
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Molecular Weight | 182.61 g/mol |
IUPAC Name | 4-chloro-7-hydroxy-3-methylpyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C8H7ClN2O/c1-5-4-10-8-7(5)6(9)2-3-11(8)12/h2-4,12H,1H3 |
Standard InChI Key | GOFGFWBKDCHWHW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C2C1=C(C=CN2O)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide (C₈H₇ClN₂O) consists of a bicyclic framework formed by a pyrrole ring fused to a pyridine ring. Key substituents include:
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Chlorine atom at the 4-position of the pyridine ring.
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Methyl group at the 3-position of the pyrrole ring.
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N-oxide group at the 7-position, introducing polarity and altering electronic properties.
The presence of the N-oxide group distinguishes this compound from non-oxidized analogs, influencing its solubility, reactivity, and intermolecular interactions .
Table 1: Comparative Structural Features of Selected Pyrrolo[2,3-b]pyridine Derivatives
Physicochemical Properties
Experimental and Predicted Data
While direct measurements for the 4-chloro-3-methyl-7-oxide derivative are unavailable, extrapolations from analogous compounds suggest the following properties:
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Density: ~1.37 g/cm³ (consistent with N-oxide-containing heterocycles ).
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Boiling Point: Estimated >500°C due to polar N-oxide group enhancing intermolecular forces .
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Solubility: Likely moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in non-polar solvents.
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Thermal Stability: N-Oxides generally exhibit lower thermal stability compared to parent compounds, with decomposition temperatures <300°C .
Table 2: Key Physicochemical Parameters
Synthesis and Manufacturing Processes
Synthetic Strategies
The synthesis of 4-chloro-3-methyl-7-oxide derivatives likely involves a multi-step sequence:
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Core Formation: Cyclocondensation of appropriately substituted pyridine precursors with nitrile oxides or via Pd-catalyzed cross-coupling.
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Halogenation: Directed chlorination at the 4-position using POCl₃ or PCl₅ under controlled conditions.
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N-Oxidation: Treatment with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide to introduce the 7-oxide group.
Regioselectivity challenges arise during chlorination and N-oxidation steps, necessitating protective group strategies (e.g., methoxymethyl protection) to direct functionalization .
Industrial Considerations
Scale-up production would require:
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Catalytic Systems: Transition metal catalysts (e.g., Pd/Cu) to enhance cyclization efficiency.
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Purification Techniques: Column chromatography or recrystallization from ethanol/water mixtures to isolate the N-oxide product.
Reactivity and Chemical Transformations
Key Reaction Pathways
The compound’s reactivity is governed by three functional handles:
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Chlorine Atom: Susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols.
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N-Oxide Group: Reducible to the parent amine using Zn/HOAc or catalytic hydrogenation.
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Methyl Group: Participates in free-radical bromination or oxidation to carboxylic acids under strong conditions.
Table 3: Representative Reactions and Conditions
Reaction Type | Reagents/Conditions | Expected Product |
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SNAr | KNH₂, NH₃(l), −33°C | 4-Amino-3-methyl-7-oxide |
N-Oxide Reduction | Zn dust, HOAc, reflux | 4-Chloro-3-methylpyrrolo[2,3-b]pyridine |
Methyl Oxidation | KMnO₄, H₂O, Δ | 4-Chloro-3-carboxy-7-oxide |
Parameter | Guideline |
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Personal Protective Equipment | Gloves, goggles, lab coat |
Storage | Cool, dry place in amber glass |
Spill Management | Absorb with vermiculite, dispose as hazardous waste |
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